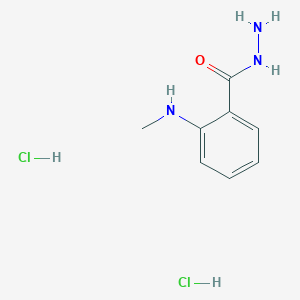

2-(Methylamino)benzohydrazide dihydrochloride

Description

Properties

IUPAC Name |

2-(methylamino)benzohydrazide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.2ClH/c1-10-7-5-3-2-4-6(7)8(12)11-9;;/h2-5,10H,9H2,1H3,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZOIXAJKUTEAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)benzohydrazide dihydrochloride typically involves the reaction of methylamine with benzohydrazide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for 2-(Methylamino)benzohydrazide dihydrochloride involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)benzohydrazide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperatures, pH levels, and reaction times .

Major Products Formed

The major products formed from these reactions include various amine derivatives, substituted benzohydrazides, and oxidized compounds. These products are often used in further chemical synthesis and research applications .

Scientific Research Applications

Pharmaceutical Applications

2-(Methylamino)benzohydrazide dihydrochloride is primarily utilized as a precursor for synthesizing various pharmaceutical compounds. Its derivatives are known for their therapeutic properties, including:

- Antimicrobial Activity : Compounds derived from 2-(methylamino)benzohydrazide have shown significant antibacterial and antifungal activities. For instance, derivatives have been tested against various strains of bacteria and fungi, demonstrating effectiveness comparable to established antibiotics .

- Anticancer Properties : Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds related to benzohydrazides have been synthesized and evaluated for their anticancer potential, showing promising results in inhibiting tumor growth .

- Central Nervous System Effects : Some studies suggest that derivatives of this compound may influence neurotransmitter systems, potentially offering new avenues for treating neurological disorders .

Synthesis and Derivative Development

The synthesis of 2-(methylamino)benzohydrazide dihydrochloride involves several methods, often leading to the formation of derivatives with enhanced biological activity. Key synthetic routes include:

- Hydrazone Formation : The compound can react with various aldehydes or ketones to form hydrazones, which are valuable in drug development due to their diverse biological activities .

- Cyclization Reactions : The compound serves as a building block for creating cyclic structures such as triazepines and benzimidazoles, which have been reported to possess significant pharmacological properties .

Analytical Applications

In analytical chemistry, 2-(methylamino)benzohydrazide dihydrochloride is utilized for:

- Detection of Organic Compounds : Its derivatives can be employed in the detection of various organic compounds due to their ability to form stable complexes with target analytes .

- Spectroscopic Studies : The compound's unique chemical structure allows it to be used in spectroscopic techniques for identifying functional groups and studying reaction mechanisms .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several derivatives synthesized from 2-(methylamino)benzohydrazide dihydrochloride against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics .

- Anticancer Activity Assessment : Another research effort focused on synthesizing new benzamide analogues from the compound. These were tested against various cancer cell lines, revealing that some exhibited IC50 values significantly lower than those of conventional chemotherapeutic agents .

- Analytical Method Development : A recent publication highlighted the use of 2-(methylamino)benzohydrazide dihydrochloride in developing a new analytical method for detecting glucose levels in biological samples. The method demonstrated high sensitivity and specificity, showcasing the compound's versatility beyond traditional applications .

Mechanism of Action

The mechanism of action of 2-(Methylamino)benzohydrazide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-N'-(2-methoxybenzoyl)benzohydrazide

- Molecular Formula : C₁₅H₁₂ClN₂O₂

- Key Features : Contains a chloro substituent and a methoxybenzoyl group.

- Applications : Studied for NMR spectral behavior, demonstrating complex coupling patterns due to steric and electronic effects .

- Differentiation: The absence of a methylamino group and presence of chlorine/methoxy groups reduce its nucleophilicity compared to 2-(methylamino)benzohydrazide dihydrochloride.

4-(Dimethylamino)benzohydrazide

- Molecular Formula : C₉H₁₃N₃O

- Key Features: A dimethylamino group at the 4-position enhances electron-donating effects, influencing solubility and reactivity.

- Applications : Widely used in coordination chemistry and antimicrobial studies .

- Differentiation: Positional isomerism (4- vs. 2-substitution) and bulkier dimethylamino group alter steric interactions in synthetic pathways .

Benzylhydrazine Dihydrochloride

- Molecular Formula : C₇H₁₂Cl₂N₂

- Key Features : A simpler structure lacking the benzohydrazide backbone.

- Applications : Intermediate in heterocyclic synthesis.

- Differentiation: Reduced aromatic conjugation and absence of a methylamino group limit its utility in metal-chelation applications compared to 2-(methylamino)benzohydrazide dihydrochloride .

Dihydrochloride Salts with Similar Backbones

Betahistine Dihydrochloride

- Molecular Formula : C₈H₁₂N₂·2HCl

- Key Features : A pyridine-based compound with vasodilatory properties.

- Applications : Clinically used for Ménière’s disease.

- Differentiation: The pyridine ring and ethylamino side chain confer distinct pharmacokinetic profiles, contrasting with the benzohydrazide core of the target compound .

Diphenhydramine Hydrochloride

- Molecular Formula: C₁₇H₂₁NO·HCl

- Key Features: An ethanolamine derivative with antihistaminic activity.

- Applications : Over-the-counter allergy medication.

- Differentiation: The diphenylmethoxy group and tertiary amine structure result in lipophilicity and CNS penetration, unlike the hydrazide functionality of 2-(methylamino)benzohydrazide dihydrochloride .

Research Findings and Limitations

- Synthetic Utility: 2-(Methylamino)benzohydrazide dihydrochloride’s methylamino group enhances its ability to form Schiff bases, a property exploited in metal-organic frameworks (MOFs) . However, its reactivity is less pronounced than 4-(dimethylamino)benzohydrazide due to steric hindrance at the 2-position .

- Safety Profile : While specific toxicological data are scarce, analogous dihydrochlorides (e.g., benzylhydrazine dihydrochloride) require stringent handling protocols to mitigate respiratory and dermal hazards .

- Analytical Challenges: Similar to benzydamine hydrochloride, simultaneous quantification of 2-(methylamino)benzohydrazide dihydrochloride with excipients may require advanced chromatographic methods due to polar functional groups .

Biological Activity

2-(Methylamino)benzohydrazide dihydrochloride (CAS No. 2172560-04-0) is a benzohydrazide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings related to the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula: C8H13Cl2N3O

- Molecular Weight: 220.11 g/mol

- Structure: The compound features a benzene ring substituted with a methylamino group and a hydrazide moiety, contributing to its biological activity.

2-(Methylamino)benzohydrazide dihydrochloride exhibits its biological effects through several proposed mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate access.

- Receptor Modulation: It could act as a receptor antagonist, blocking natural ligands and modulating signaling pathways involved in cell proliferation and apoptosis.

- Induction of Apoptosis: Studies indicate that this compound can induce apoptosis in cancer cell lines by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of 2-(Methylamino)benzohydrazide dihydrochloride against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 31.25 | Effective against MRSA |

| Escherichia coli | 125 | Moderate activity |

| Pseudomonas aeruginosa | 250 | Weak activity |

These results suggest that the compound could be a candidate for further development in treating bacterial infections, especially those caused by resistant strains.

Anticancer Activity

The anticancer potential of 2-(Methylamino)benzohydrazide dihydrochloride has been evaluated using various human cancer cell lines, including HepG2 (hepatocellular carcinoma), H1563 (lung adenocarcinoma), and LN-229 (glioblastoma). The following findings summarize its efficacy:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 15 | Induces apoptosis |

| H1563 | 20 | Cell cycle arrest at G1 phase |

| LN-229 | 25 | Pro-apoptotic signaling |

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Study on HepG2 Cells: Treatment with 2-(Methylamino)benzohydrazide dihydrochloride resulted in a substantial increase in early apoptotic cells from 0.61% to 22.07% and late apoptotic cells from 0.21% to 9.98%, indicating its strong pro-apoptotic effects .

- Antimicrobial Screening: A series of hydrazone derivatives were tested alongside this compound, revealing that while some derivatives showed promising antibacterial activity, the benzohydrazide itself exhibited notable effects against Gram-positive bacteria, particularly MRSA .

Q & A

Q. Q1. What are the recommended synthetic methodologies for preparing 2-(Methylamino)benzohydrazide dihydrochloride?

A1. The synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions:

- Reagents : Use hydrazine derivatives and methylamine sources in polar solvents (e.g., water, ethanol) to facilitate reactivity. Reductive amination or coupling agents may enhance yield .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol:dichloromethane) ensures purity. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

- Safety : Handle methylamine derivatives in fume hoods due to volatility and potential respiratory irritation .

Q. Q2. How can researchers characterize the physicochemical properties of 2-(Methylamino)benzohydrazide dihydrochloride?

A2. A multi-technique approach is critical:

- Spectroscopy :

- Crystallography : X-ray diffraction reveals hydrogen-bonding networks (e.g., N–H⋯Cl interactions) and lattice energy contributions. Compare with CCDC reference 2032776 for analogous hydrazides .

- Thermal Analysis : DSC/TGA to assess decomposition temperatures (>200°C common for dihydrochloride salts) .

Advanced Research Questions

Q. Q3. How can computational methods resolve contradictions in hydrogen-bonding data for 2-(Methylamino)benzohydrazide dihydrochloride?

A3. Discrepancies in experimental vs. theoretical hydrogen-bond lengths or angles arise from dynamic effects:

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level. Compare computed bond lengths (e.g., N–H⋯Cl) with crystallographic data .

- Lattice Energy Analysis : Use programs like CrystalExplorer to quantify intermolecular interactions. Deviations >0.1 Å suggest solvent or temperature artifacts .

- Validation : Cross-reference with analogous hydrazides (e.g., 4-(Dimethylamino)benzohydrazide) to identify systematic errors .

Q. Q4. What strategies optimize the compound’s stability in biological assays?

A4. Stability challenges include hydrolysis and oxidation:

- pH Control : Buffers (pH 4–6) minimize hydrazide degradation. Avoid alkaline conditions to prevent dehydrochlorination .

- Light/Temperature : Store solutions at –20°C in amber vials to inhibit photodegradation. Lyophilization enhances long-term stability .

- Competitive Assays : Add antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) to metal-containing buffers .

Q. Q5. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

A5. A stepwise biochemical approach is recommended:

- Enzyme Kinetics : Perform Michaelis-Menten assays (e.g., with acetylcholinesterase) to calculate IC50 and Ki values. Use Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .

- Molecular Docking : Simulate binding poses in AutoDock Vina. Prioritize interactions with catalytic triads (e.g., Ser-His-Glu in hydrolases) .

- Mutagenesis : Validate key residues (e.g., via site-directed mutagenesis) to confirm binding hotspots .

Methodological Guidance for Data Contradictions

Q. Q6. How to address discrepancies in spectroscopic data between batches?

A6. Systematic troubleshooting steps include:

- Purity Verification : Re-run NMR with spiked standards (e.g., DMF for residual solvent identification). Use HPLC-MS to detect trace impurities (<0.5%) .

- Crystallization Artifacts : Compare X-ray structures of multiple batches. Polymorphism or solvent inclusion (e.g., ethanol vs. water) alters peak splitting .

- Reaction Byproducts : Analyze mother liquors via LC-MS for unreacted intermediates or dimerization products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.